3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that contains a thiophene ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the reaction of thiophene-substituted intermediates with hydroxylamine hydrochloride under different conditions. One common method includes the reaction of chalcone dibromides and 1,3-diketones with hydroxylamine hydrochloride, using potassium hydroxide (KOH) as a base . The reaction conditions, such as pH and temperature, can significantly affect the yield and regioselectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Isoxazole derivatives: Compounds such as 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole, which have been studied for their neuropharmacological properties.
Uniqueness
3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combined thiophene and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(14-5-1)6-9-8-3-4-11-10(8)13-12-9/h1-2,5,11H,3-4,6H2 |
InChI Key |
WVNJQZURCVPANB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)CC3=CC=CS3 |
Origin of Product |
United States |
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